四氧化钴

概述

描述

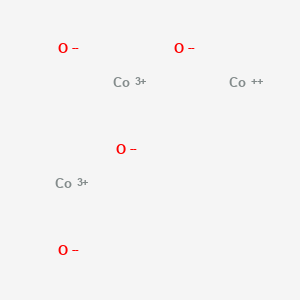

Cobalt tetraoxide, also known as Cobalt (II,III) oxide or tricobalt tetroxide, is an inorganic compound with the formula Co3O4 . It is one of two well-characterized cobalt oxides and is a black antiferromagnetic solid . As a mixed valence compound, its formula is sometimes written as Co II Co III2 O 4 and sometimes as CoO•Co 2 O 3 .

Synthesis Analysis

Cobalt (II) oxide, CoO, converts to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . These reactions are described by the following equilibrium: 2 Co3O4 ⇌ 6 CoO + O2 .

Molecular Structure Analysis

Co3O4 adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions . Tuning the shape of Co3O4 nanoparticles has been verified to significantly alter the redox feature and the catalytic property .

Chemical Reactions Analysis

The cobalt spinel oxide Co3O4 exhibits a high catalytic activity for the oxygen evolution reaction (OER) in alkaline solutions . The enhancement in the catalytic activity was attributed to the mixture formation of different types of cobalt species, including Co3O4, CoO, Co(OH)2, and metallic Co .

Physical And Chemical Properties Analysis

Co3O4 is a black solid with a density of 6.07 g/cm3 . It has a melting point of 895 °C and decomposes at a boiling point of 900 °C . It is insoluble in water but soluble in acids and alkalis .

科学研究应用

Biomedical Applications

Field

Application Summary

Cobaltosic oxide nanoparticles are used in various biomedical applications due to their biocompatibility and less toxicity. They are used in drug delivery, biosensors, tissue engineering, and cytotoxicity .

Methods of Application

The nanoparticles are synthesized via a green chemistry route and characterized by Field Emission Scanning Electron Microscope (FESEM), Energy-dispersive X-ray spectroscopy (EDAX), X-ray diffraction (XRD), High-resolution transmission electron microscopy (HRTEM) and Transmission electron microscopy (TEM) analyses .

Results or Outcomes

The survival rate of U87 tumor cells decreases with increasing concentration of cobalt oxide nanoparticles, with IC50 of nanoparticles being 55 µg/ml .

Energy Storage and Biosensing

Field

Application Summary

Transition metal oxides (TMOs) like Co3O4 with desired morphologies and atomic structures have promising applications in energy storage, catalysis, and biosensing due to their large specific surface area, high theoretical capacitance, and abundant active sites .

Methods of Application

Hierarchical Co3O4 with enriched oxygen vacancies and finely tuned nanostructures is prepared by dynamically balancing the decomposition and oxidation of the zeolitic imidazolate framework-67 (ZIF-67) precursor directly calcined in air at 300 °C .

Results or Outcomes

The optimized Co3O4 hollow frame delivers an excellent specific capacitance of 770 F g−1 at 1 A g−1, a rate capability of 570.9 F g−1 at 20 A g−1 and excellent cycling stability for energy storage, and a high sensitivity of 0.7 mA mM −1 cm −2, a low detection limit of 0.2 μM (S/N = 3), and a wide linear detectable range of 0.005–1.175 mM for electrochemical non-enzymatic detection of glucose .

Lithium-Ion Batteries

Field

Application Summary

Cobaltosic oxide is used in the development of electrode materials with multi-storage mechanisms for lithium-ion batteries .

Methods of Application

The specific methods of application in this context are not detailed in the available resources.

Results or Outcomes

The understanding and controllable application of pseudocapacitance benefits the development of electrode materials with multi-storage mechanisms for lithium-ion batteries .

Catalysis

Field

Application Summary

Cobaltosic oxide is used as a catalyst in various chemical reactions. It is particularly used for the oxygen evolution reaction, which is a major obstacle for high efficiency water electrolysis .

Methods of Application

The cobaltosic oxide is prepared in the form of hollow dodecahedra with rich oxygen vacancies .

Results or Outcomes

The cobaltosic oxide catalyst enhances the reaction kinetics, leading to improved energy conversion efficiency .

Biosensing

Field

Application Summary

Cobaltosic oxide has applications in biosensing due to its large specific surface area, high theoretical capacitance, and abundant active sites .

Methods of Application

Cobaltosic oxide is used in the form of hollow frames with ultrathin walls for efficient biosensing .

Results or Outcomes

The cobaltosic oxide biosensor exhibits a high sensitivity of 0.7 mA mM −1 cm −2, a low detection limit of 0.2 μM (S/N = 3), and a wide linear detectable range of 0.005–1.175 mM for electrochemical non-enzymatic detection of glucose .

Electronics

Field

Application Summary

Cobaltosic oxide is used in the development of various electronic devices due to its unique properties such as high theoretical capacity, highly active catalytic properties, and outstanding thermal/chemical stability .

Results or Outcomes

Cobaltosic oxide has been used in the development of various electronic devices, contributing to improved performance and efficiency .

Environmental Science

Field

Application Summary

Cobaltosic oxide nanoparticles have been used for the photocatalytic degradation of organic pollutants, providing an effective method to address water pollution .

Methods of Application

Cobaltosic oxide nanoparticles are synthesized using Curcuma longa plant extract. The nanoparticles are then used in the photocatalytic degradation of organic pollutants .

Results or Outcomes

The use of cobaltosic oxide nanoparticles in this context has shown promising results in addressing water pollution through the effective degradation of organic pollutants .

Material Science

Field

Application Summary

Cobaltosic oxide has unique properties such as high theoretical capacity, highly active catalytic properties, and outstanding thermal/chemical stability, making it a valuable material in various applications .

Results or Outcomes

Cobaltosic oxide has been used in various applications in material science, contributing to the development of new materials with improved properties .

安全和危害

未来方向

属性

IUPAC Name |

cobalt(2+);cobalt(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.4O/q+2;2*+3;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEWDCMIDFGDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.797 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Dry Powder; Dry Powder, Other Solid, Black or grey solid; [Merck Index] Black powder, insoluble in water; [MSDSonline] | |

| Record name | Cobalt oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt oxide (Co3O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltic-cobaltous oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cobalt tetraoxide | |

CAS RN |

1308-06-1, 11104-61-3, 1307-96-6 | |

| Record name | Cobaltic-cobaltous oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt oxide (Co3O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricobalt tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cobalt oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALT OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USK772NS56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

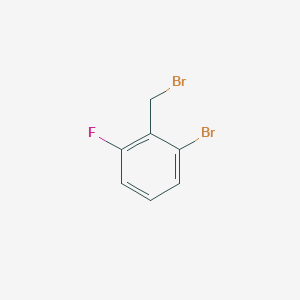

![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)